1-Chloro-2-(2-ethoxyethoxy)benzene
Description
1-Chloro-2-(2-ethoxyethoxy)benzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a chlorine atom at the 1-position and a 2-ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) at the 2-position. The ethoxyethoxy substituent is an ether chain, imparting both lipophilic and flexible steric properties to the molecule. This compound is structurally analogous to intermediates used in organic synthesis, such as those in photoredox catalysis or etherification reactions .
Properties
IUPAC Name |
1-chloro-2-(2-ethoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVDMWMIZUYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-ethoxyethoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene followed by the introduction of the ethoxyethoxy group. The typical synthetic route involves:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce chlorobenzene.
Ethoxylation: The chlorobenzene undergoes a nucleophilic substitution reaction with ethylene oxide in the presence of a base such as sodium hydroxide (NaOH) to introduce the ethoxyethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form the corresponding ethoxyethoxybenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Major Products Formed:
Substitution: 2-(2-ethoxyethoxy)phenol, 2-(2-ethoxyethoxy)aniline
Oxidation: 2-(2-ethoxyethoxy)benzaldehyde, 2-(2-ethoxyethoxy)benzoic acid
Reduction: 2-(2-ethoxyethoxy)benzene
Scientific Research Applications
1-Chloro-2-(2-ethoxyethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, solvents, and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-ethoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the ethoxyethoxy group can be replaced by other functional groups. The presence of the ethoxyethoxy group can influence the electron density of the benzene ring, making it more reactive towards electrophiles.
Comparison with Similar Compounds
The following analysis compares 1-chloro-2-(2-ethoxyethoxy)benzene with structurally related aromatic compounds, focusing on substituent effects, physical properties, and reactivity.
Substituent Effects and Physical Properties
Key Observations:
- Ether Chain Length : The ethoxyethoxy group in the target compound provides greater steric bulk and hydrophobicity compared to shorter chains like methoxyethyl (e.g., 1-chloro-2-(1-methoxyethyl)benzene, a byproduct in oxidation reactions ).
- Fluorinated Substituents: Fluorine atoms significantly lower boiling points and increase density due to stronger intermolecular interactions. For example, 1-chloro-2-(difluoromethoxy)benzene has a boiling point of 178.7°C and density of 1.306 g/cm³, whereas non-fluorinated analogs lack such data .
- Electronic Effects : Trifluoromethoxy and trifluoromethyl groups (as in ) are strongly electron-withdrawing, altering reactivity in electrophilic substitution reactions compared to electron-donating ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
